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Compound of Interest

Compound Name: (Cyclobutylmethyl)(methyl)amine

Cat. No.: B1357597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of

(Cyclobutylmethyl)(methyl)amine, also known as 1-cyclobutyl-N-methylmethanamine. The

information is compiled for a technical audience to support research, development, and safety

applications.

Compound Identification and Physical Properties
(Cyclobutylmethyl)(methyl)amine is a secondary amine featuring a cyclobutane ring attached

to a methylaminomethyl group. Its core identifiers and computed physical properties are

summarized below. Experimental physical data such as boiling point and density are not readily

available in published literature.

Table 1: Compound Identification
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Identifier Value Citation

IUPAC Name
1-cyclobutyl-N-

methylmethanamine
[1]

CAS Number 67579-87-7 [1][2]

Molecular Formula C₆H₁₃N [1][2]

Molecular Weight 99.17 g/mol [1][2]

Canonical SMILES CNCC1CCC1

InChIKey
DFDDLFCSYLTQBP-

UHFFFAOYSA-N
[1]

Table 2: Computed Physicochemical Properties

Property Value Source

Molar Mass 99.17 g/mol PubChem[1][2]

XLogP3 1.1 PubChem[1]

Exact Mass 99.1048 g/mol PubChem[1]

Topological Polar Surface Area 12 Å² PubChem[1]

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 2 PubChem

Spectroscopic Properties
Detailed experimental spectra are not widely published; however, expected characteristics can

be derived from established principles of organic spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental ¹H NMR data for (Cyclobutylmethyl)(methyl)amine is available from the

Biological Magnetic Resonance Bank (BMRB) under accession ID bmse012625. The spectrum

was recorded on a 600 MHz instrument in DMSO-d₆. The expected signals are detailed in

Table 3.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons Multiplicity
Approx. Chemical
Shift (δ, ppm)

Notes

N-H Broad Singlet 1.0 - 3.0

Position is variable

and concentration-

dependent. May

exchange with D₂O.

N-CH₃ Singlet 2.2 - 2.6

A sharp singlet

integrating to 3

protons, characteristic

of an N-methyl group.

-CH₂-N Doublet 2.3 - 2.7

Coupled to the

methine proton on the

cyclobutane ring.

CH-(CH₂)₂ Multiplet 2.0 - 2.5

The single methine

proton on the

cyclobutane ring.

Cyclobutane -CH₂- Multiplet 1.6 - 2.1

Protons of the

cyclobutane ring,

exhibiting complex

splitting patterns.

Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum of (Cyclobutylmethyl)(methyl)amine is expected to

show the following characteristic absorption bands:
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N-H Stretch: A single, moderately sharp absorption band in the region of 3300-3500 cm⁻¹.

This distinguishes it from primary amines, which show two bands in this region, and tertiary

amines, which show none.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of

the cyclobutane and methyl groups.

N-H Bend: A bending vibration may be observed around 1500-1600 cm⁻¹, though it is often

weak.

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to be consistent with the nitrogen rule,

showing an odd molecular weight (99). The fragmentation pattern of aliphatic amines is

dominated by α-cleavage, where the bond beta to the nitrogen atom is broken. For

(Cyclobutylmethyl)(methyl)amine, two primary α-cleavage pathways are possible:

Loss of a cyclobutyl radical (•C₄H₇) to yield a resonance-stabilized iminium cation at m/z 44

([CH₂=NHCH₃]⁺). This is often the base peak.

Loss of a methyl radical (•CH₃) to yield an iminium cation at m/z 84 ([C₄H₇CH=NH₂]⁺).

Chemical Reactivity and Safety
Reactivity
(Cyclobutylmethyl)(methyl)amine exhibits typical reactivity for a secondary amine. The lone

pair of electrons on the nitrogen atom makes it basic and nucleophilic. It will react with acids to

form ammonium salts and with electrophiles such as alkyl halides and acid chlorides.

Stability
The compound is expected to be stable under normal storage conditions. However, like many

amines, it is sensitive to oxidation and may react with carbon dioxide from the air.

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, (Cyclobutylmethyl)(methyl)amine is classified as a corrosive substance.[1]

Hazard Statement H314: Causes severe skin burns and eye damage.[1]

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection.

Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after

handling. Store in a well-ventilated place and keep the container tightly closed.

Experimental Protocols
A standard and efficient method for the synthesis of (Cyclobutylmethyl)(methyl)amine is the

reductive amination of cyclobutanecarboxaldehyde with methylamine.

Synthesis via Reductive Amination
This procedure involves the formation of an intermediate imine (or iminium ion) from the

reaction of cyclobutanecarboxaldehyde and methylamine, which is then reduced in situ to the

target secondary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent

for this transformation.

Materials:

Cyclobutanecarboxaldehyde

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

Acetic acid (optional, as catalyst)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator

Standard laboratory glassware

Protocol:

To a round-bottom flask charged with a magnetic stir bar, add cyclobutanecarboxaldehyde

(1.0 eq).

Dissolve the aldehyde in an appropriate solvent such as dichloromethane (DCM) to a

concentration of approximately 0.1-0.5 M.

Add methylamine solution (1.1-1.5 eq). If using an aqueous solution of methylamine, the

addition of a drying agent like MgSO₄ to the reaction can be beneficial. A small amount of

acetic acid (0.1 eq) can be added to catalyze imine formation.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine

intermediate.

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. The

reaction is typically exothermic; maintain the temperature with a water bath if necessary.

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

The crude product can be purified by flash column chromatography on silica gel or by

distillation under reduced pressure to yield pure (Cyclobutylmethyl)(methyl)amine.
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Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of (Cyclobutylmethyl)
(methyl)amine via reductive amination.

Reactants:
- Cyclobutanecarboxaldehyde

- Methylamine

Reaction Vessel (Solvent: DCM)
1. Imine Formation (RT, 1-2h)

2. Reduction with NaBH(OAc)₃ (RT, 12-24h)

Combine

Aqueous Workup
- Quench with NaHCO₃

- Liquid-Liquid Extraction

Quench

Purification
- Drying (MgSO₄)
- Solvent Removal

- Column Chromatography

Isolate Crude

Final Product:
(Cyclobutylmethyl)(methyl)amine

Purify

Click to download full resolution via product page

Caption: Synthesis workflow for (Cyclobutylmethyl)(methyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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